N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide is an organic compound with a complex structure that includes a furan ring, a cyclohexane ring, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with furan-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
N-Butyl-N-(furan-2-yl)cycloheptanecarboxamide: Similar structure but with a cycloheptane ring.
Uniqueness
N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide is unique due to its specific ring size and the presence of both a furan ring and a butyl group
Properties
CAS No. |
62187-39-7 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-butyl-N-(furan-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-11-16(14-10-7-12-18-14)15(17)13-8-5-4-6-9-13/h7,10,12-13H,2-6,8-9,11H2,1H3 |
InChI Key |
OBQRDMRSVZAVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CO1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.